Molecular Weight and Halogen Content Enable Pd-Catalyzed Cross-Coupling Chemistry Absent in the 5-Unsubstituted Analog
The target compound contains a covalent C-Br bond at the 5-position (molecular weight 246.10 g/mol, bromine contributing 79.90 g/mol or 32.5% of total mass), which serves as a competent oxidative addition partner for Pd(0) catalysts . The direct des-bromo comparator 2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1552002-86-4, MW 167.21 g/mol) lacks this halogen and is chemically inert toward Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling conditions . This difference is binary: one compound can participate in C-C and C-N bond-forming reactions at the 5-position; the other cannot [1].
| Evidence Dimension | Presence of synthetically competent C(sp²)-Br bond for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Molecular weight 246.10 g/mol; bromine mass fraction 32.5%; C5-Br bond present; competent for oxidative addition to Pd(0) |
| Comparator Or Baseline | 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1552002-86-4, MW 167.21 g/mol); no halogen at C5; inert to Pd-catalyzed cross-coupling at C5 |
| Quantified Difference | MW difference = +78.89 g/mol (Br replacing H); binary synthetic competence: cross-coupling enabled vs. disabled |
| Conditions | Structural comparison at the molecular formula and bond-connectivity level; cross-coupling competence inferred from the well-established reactivity of 5-bromopyrimidin-4(3H)-ones in Pd-catalyzed reactions as demonstrated by Gong et al. (2013) and related 5-bromopyrimidine Suzuki coupling literature |
Why This Matters
For medicinal chemistry programs requiring 5-aryl, 5-heteroaryl, or 5-amino DHPM derivatives, the target compound is the only commercially available entry point with this specific C2 side chain that enables direct diversification; the des-bromo analog would require electrophilic bromination and re-purification, adding 2-3 synthetic steps and reducing overall yield.
- [1] Gong, X. et al. (2013). Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. Bioorg. Med. Chem. Lett., 23, 4944-4947. [Establishes 5-bromopyrimidin-4(3H)-ones as synthetically tractable scaffolds amenable to Pd-catalyzed diversification] View Source
